4'-n-Butoxy-2'-methyl-2,2,2-trifluoroacetophenone

Description

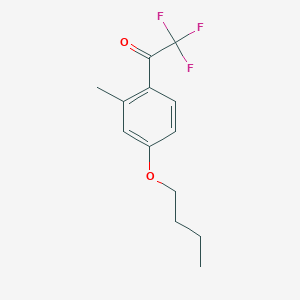

4'-n-Butoxy-2'-methyl-2,2,2-trifluoroacetophenone (CAS: 21894-01-9) is a fluorinated aromatic ketone characterized by a trifluoromethyl (-CF₃) group at the acetyl position, a methoxy (-OCH₃) substituent at the para position, and a methyl (-CH₃) group at the ortho position of the phenyl ring. This compound has been utilized in specialized applications, though it is currently listed as a discontinued product by suppliers such as CymitQuimica . Its molecular formula is C₁₂H₁₃F₃O₂, with a molecular weight of 246.23 g/mol.

Properties

IUPAC Name |

1-(4-butoxy-2-methylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-3-4-7-18-10-5-6-11(9(2)8-10)12(17)13(14,15)16/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUHPXYDPOXFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-n-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’-methylacetophenone and n-butyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

Reaction Mechanism: The n-butyl group is introduced to the aromatic ring through a nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4’-n-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors may be used.

Purification Steps: The crude product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4’-n-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new substituted derivatives.

Scientific Research Applications

4’-n-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-n-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences and Trends

Substituent Position: Para-substituents (e.g., NO₂, Br) enhance electrophilicity for polymer synthesis, while ortho-substituents (e.g., CH₃) sterically hinder reactions.

Chain Length: Longer alkoxy groups (e.g., n-butoxy vs. methoxy) improve compatibility with hydrophobic matrices in membrane technologies .

Biological Activity : Methyl groups at meta positions (e.g., 3'-CH₃) optimize enzyme binding, as seen in AChE inhibition .

Biological Activity

4'-n-Butoxy-2'-methyl-2,2,2-trifluoroacetophenone is a synthetic compound characterized by its trifluoromethyl group and butoxy substituent on the aromatic ring. Its unique structure lends itself to various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula: C13H15F3O2

- Molecular Weight: 260.25 g/mol

- Structure:

- Contains a trifluoromethyl group that enhances lipophilicity and metabolic stability.

- The butoxy group may influence solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its potential anti-inflammatory, anticancer, and neuroprotective effects.

Table 1: Summary of Biological Activities

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This mechanism suggests potential applications in treating chronic inflammatory conditions.

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators. For instance, a study found that the compound significantly reduced cell viability in breast cancer cells with an IC50 value indicating potent cytotoxicity .

Neuroprotective Properties

The neuroprotective effects are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit apoptosis in neuronal cells. This activity suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a significant decrease in nitric oxide production and inflammatory cytokine release. The results support its use as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that the compound effectively inhibited the growth of MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle progression and found that treated cells exhibited G0/G1 phase arrest, leading to reduced proliferation rates.

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4'-n-Butoxyacetophenone | Lacks trifluoromethyl group | Weaker anti-inflammatory |

| 2'-Methyl-2,2,2-trifluoroacetophenone | Lacks butoxy group | Enhanced cytotoxicity |

| 4'-n-Butoxy-2'-methylacetophenone | Lacks trifluoromethyl group | Moderate neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.